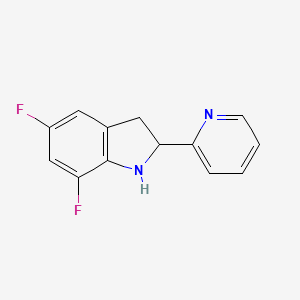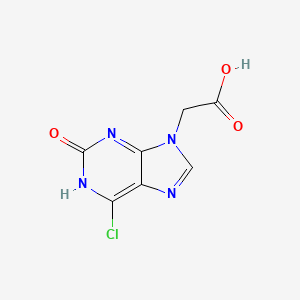
(6-Chloro-2-oxo-1,2-dihydro-9H-purin-9-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid is a chemical compound that belongs to the purine derivative family. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids (DNA and RNA) and various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid typically involves the chlorination of a purine precursor followed by the introduction of an acetic acid moiety. The reaction conditions may include:
Chlorination: Using reagents like thionyl chloride or phosphorus oxychloride.
Acetylation: Introducing the acetic acid group through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: Controlled addition of reagents and monitoring of reaction parameters.
Continuous Flow Synthesis: Utilizing continuous reactors for efficient and scalable production.
化学反应分析
Types of Reactions
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Use in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
相似化合物的比较
Similar Compounds
6-Chloropurine: A related compound with similar structural features.
2-Oxo-1H-purin-9-yl derivatives: Compounds with variations in the substituents on the purine ring.
Uniqueness
2-(6-Chloro-2-oxo-1H-purin-9(2H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
属性
CAS 编号 |
672961-85-2 |
|---|---|
分子式 |
C7H5ClN4O3 |
分子量 |
228.59 g/mol |
IUPAC 名称 |
2-(6-chloro-2-oxo-1H-purin-9-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN4O3/c8-5-4-6(11-7(15)10-5)12(2-9-4)1-3(13)14/h2H,1H2,(H,13,14)(H,10,11,15) |
InChI 键 |
PKGYUNSZFHANOP-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(NC(=O)N=C2N1CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


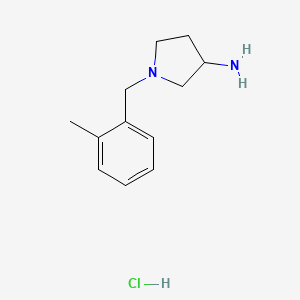
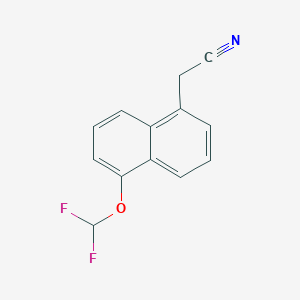


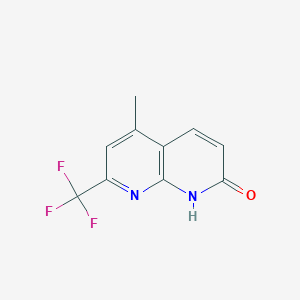

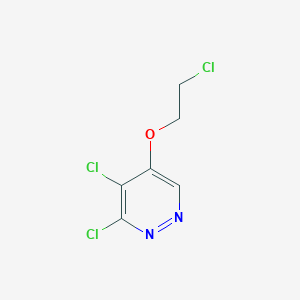



![2-Amino-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11878768.png)


